molecular formula C23H15BrN4O B14932550 N-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)quinoline-4-carboxamide

N-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)quinoline-4-carboxamide

Cat. No.: B14932550
M. Wt: 443.3 g/mol
InChI Key: RLRJIIBYGMOYBN-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)quinoline-4-carboxamide is a complex organic compound that features a benzimidazole ring, a bromophenyl group, and a quinoline carboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Formation of the quinoline ring: This can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent.

    Coupling reactions: The final step would involve coupling the benzimidazole and quinoline derivatives under suitable conditions, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using NBS or electrophilic aromatic substitution using nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.

    Biology: Potential use as a fluorescent probe or in bioimaging.

    Medicine: Possible applications as an antimicrobial, anticancer, or antiviral agent.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with DNA, proteins, or enzymes, inhibiting their function or altering their activity. The molecular targets could include kinases, polymerases, or other critical enzymes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-benzimidazol-2-yl)-2-phenylquinoline-4-carboxamide: Lacks the bromine atom, which might affect its biological activity.

    N-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    N-(1H-benzimidazol-2-yl)-2-(4-fluorophenyl)quinoline-4-carboxamide: Contains a fluorine atom, which could influence its reactivity and interactions.

Uniqueness

The presence of the bromine atom in N-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)quinoline-4-carboxamide might confer unique properties, such as increased lipophilicity or altered electronic effects, which could enhance its biological activity or selectivity compared to similar compounds.

Properties

Molecular Formula

C23H15BrN4O

Molecular Weight

443.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H15BrN4O/c24-15-11-9-14(10-12-15)21-13-17(16-5-1-2-6-18(16)25-21)22(29)28-23-26-19-7-3-4-8-20(19)27-23/h1-13H,(H2,26,27,28,29)

InChI Key

RLRJIIBYGMOYBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=NC5=CC=CC=C5N4

Origin of Product

United States

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